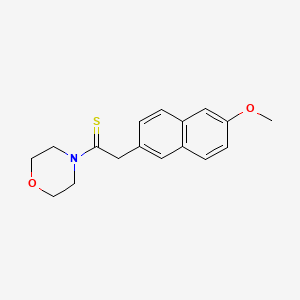
Ammonium 1,4-dinonyl sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 1,4-dinonyl sulphonatosuccinate is a chemical compound with the molecular formula C({22})H({45})NO(_{7})S and a molecular weight of 467.66 g/mol . It is primarily used as a surfactant in various industrial and cosmetic applications due to its excellent emulsifying and dispersing properties . This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring stable emulsions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,4-dinonyl sulphonatosuccinate typically involves the sulphonation of 1,4-dinonyl succinate. The process begins with the esterification of succinic acid with nonanol to form 1,4-dinonyl succinate. This intermediate is then subjected to sulphonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulphonated product. Finally, the sulphonated intermediate is neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the sulphonation and neutralization steps.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 1,4-dinonyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphonated derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulphonate group to a sulfinate or thiol group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Sulphonated derivatives with varying oxidation states.
Reduction: Sulfinate or thiol derivatives.
Substitution: Compounds with new functional groups replacing the sulphonate group.
Aplicaciones Científicas De Investigación
Ammonium 1,4-dinonyl sulphonatosuccinate finds applications in various fields of scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the formulation of biological assays and as a dispersing agent for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mecanismo De Acción
The mechanism by which ammonium 1,4-dinonyl sulphonatosuccinate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The sulphonate group interacts with water molecules, while the hydrophobic nonyl chains interact with non-polar substances, facilitating the mixing of otherwise immiscible components.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another widely used surfactant with similar emulsifying properties.
Ammonium lauryl sulfate: Commonly used in personal care products for its surfactant properties.
Sodium sulphonatosuccinate: Similar in structure but with different alkyl chain lengths.
Uniqueness: Ammonium 1,4-dinonyl sulphonatosuccinate is unique due to its specific alkyl chain length, which provides distinct emulsifying and dispersing properties compared to other surfactants. Its ability to form stable emulsions at lower concentrations makes it particularly valuable in industrial and cosmetic applications.
Propiedades
Número CAS |
27501-55-9 |
|---|---|
Fórmula molecular |
C22H42O7S.H3N C22H45NO7S |
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
azanium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.H3N/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);1H3 |
Clave InChI |
PIKODYZXFHKWFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)O.N |
SMILES canónico |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
27501-55-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)









![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)



